molecular formula C19H21NO B1293322 3'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898771-77-2

3'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No.: B1293322
CAS No.: 898771-77-2
M. Wt: 279.4 g/mol
InChI Key: INEZATBOKSMSEI-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a benzophenone derivative featuring a benzophenone core substituted with methyl groups at the 3- and 4-positions of one aromatic ring and an azetidinomethyl group at the 3'-position of the second aromatic ring.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-18(11-15(14)2)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEZATBOKSMSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643260
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-77-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

  • Formation of the Benzophenone Core

    • The initial step involves synthesizing 3,4-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This reaction utilizes 3,4-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Introduction of the Azetidine Ring

    • The azetidine ring is introduced via a nucleophilic substitution reaction where the synthesized benzophenone reacts with azetidine. This step typically requires a base such as sodium hydride to facilitate the reaction.

Reaction Conditions

The synthesis of this compound generally requires specific conditions to optimize yield and purity:

  • Temperature : Reactions are often conducted at elevated temperatures (60–80°C) to enhance reaction rates.

  • Solvent : Common solvents include dichloromethane or toluene, which help dissolve reactants and facilitate the reaction.

  • Catalysts : Lewis acids (e.g., aluminum chloride) are used for acylation, while bases (e.g., sodium hydride) are utilized during the azetidine introduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Continuous Flow Reactors : These systems allow for efficient mixing and control over reaction parameters, leading to consistent product quality.

  • High-Purity Reagents : Using high-quality starting materials is crucial for achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.

  • Reduction : Reduction reactions can convert the ketone group into an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution : The azetidine ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate Acidic or basic medium
Reduction Lithium aluminum hydride In methanol or ethanol
Substitution Nucleophiles (amines, thiols) Presence of a base

Major Products Formed

The major products from these reactions include:

  • Oxidized derivatives (ketones or carboxylic acids)
  • Reduced alcohols
  • Substituted azetidine compounds

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3,4-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3’-Azetidinomethyl-3,4-dimethylbenzophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3'-Azetidinomethyl-3,4-dimethylbenzophenone with structurally related benzophenones and acetophenones:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Differences
This compound Not specified Likely C₁₉H₂₁NO ~295.4 (estimated) 3,4-dimethyl, 3'-azetidinomethyl Unique azetidine ring; potential for enhanced steric hindrance and hydrogen bonding .
3,4'-Dimethylbenzophenone 13152-94-8 C₁₅H₁₄O 210.27 3-methyl, 4'-methyl Lacks azetidine; simpler structure with lower molecular weight .
4'-Methyl-3,4-dihydroxybenzophenone 1391053-03-4 C₁₄H₁₂O₃ 242.27 3,4-dihydroxy, 4'-methyl Polar dihydroxy groups increase solubility; potential for antioxidant activity .
3',4'-Dimethylacetophenone 3637-01-2 C₁₀H₁₂O 148.2 Acetophenone core, 3',4'-dimethyl Acetophenone (not benzophenone); smaller and less complex .
3,4-Dichloro-3'-[azaspiro]benzophenone Not provided C₂₃H₂₃Cl₂NO₃ 464.34 (estimated) 3,4-dichloro, azaspiro moiety Chlorine substituents and spirocyclic system; higher molecular weight and lipophilicity .

Pharmacological and Industrial Relevance

  • This compound: Azetidine derivatives are explored in drug discovery (e.g., kinase inhibitors, antimicrobials) due to their conformational rigidity and hydrogen-bonding capacity .
  • 3,4-Dihydroxybenzophenone: Used in UV stabilizers and as a precursor for polyphenolic antioxidants .
  • 3',4'-Dimethylacetophenone: Common in fragrance and flavor industries; less pharmacologically active compared to benzophenones .

Biological Activity

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an azetidine ring and a benzophenone core, contribute to its diverse interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19NO\text{C}_{16}\text{H}_{19}\text{N}\text{O}

This compound features a benzophenone core, which is known for its photochemical properties, and an azetidine ring that may enhance its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The azetidine ring can modulate enzyme activity or receptor binding, influencing various biological pathways. Additionally, the benzophenone moiety can participate in photodynamic reactions, making it a candidate for applications in phototherapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by researchers demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated dose-dependent cytotoxicity.

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism underlying its anticancer effects is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound in combination with conventional antibiotics. The results indicated enhanced activity against resistant strains when used in synergy with amoxicillin, suggesting potential applications in overcoming antibiotic resistance.

Case Study 2: Cancer Research

Another study published in Cancer Letters assessed the effects of this compound on tumor growth in vivo using xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors.

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for related benzophenones .
  • FT-IR and NMR : Identify functional groups (e.g., azetidine C-N stretches at ~1,100 cm⁻¹) and confirm substitution patterns via ¹H/¹³C NMR (e.g., methyl protons at δ 2.1–2.3 ppm) .

How can mechanistic studies elucidate the reactivity of this compound in photochemical reactions?

Q. Advanced Research Focus :

  • Kinetic Analysis : Monitor reaction rates under UV light (λ = 365 nm) to study photodegradation pathways.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogen abstraction mechanisms.
  • Computational Modeling : Apply DFT calculations to map excited-state energy transitions and radical intermediates, as validated for benzophenone derivatives .

What challenges arise in crystallizing this compound, and how can they be addressed?

Q. Advanced Research Focus :

  • Polymorphism : Screen solvents (e.g., ethanol, DMSO) to isolate stable polymorphs.
  • Hydrogen Bonding : Use slow evaporation to promote lattice formation via N-H···O interactions, as seen in acyl hydrazide crystals .
  • Crystallographic Refinement : Resolve disorder in the azetidine ring using SHELX software with anisotropic displacement parameters .

How can researchers evaluate the environmental persistence of this compound?

Q. Methodological Answer :

  • Photolysis Studies : Expose the compound to simulated sunlight (Xe arc lamp) and quantify degradation via LC-MS/MS .
  • Hydrolysis Stability : Test pH-dependent stability (pH 2–12) at 37°C, monitoring breakdown products .
  • QSAR Modeling : Predict biodegradability using software like EPI Suite, cross-referenced with experimental data .

What computational strategies are recommended for predicting the biological activity of this compound?

Q. Advanced Research Focus :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, leveraging structural analogs .
  • ADMET Prediction : Apply SwissADME to estimate permeability, toxicity, and metabolic pathways .
  • MD Simulations : Analyze ligand-receptor binding stability over 100 ns trajectories using GROMACS .

How should researchers address contradictions in reported spectroscopic data for azetidinomethyl-substituted benzophenones?

Q. Methodological Answer :

  • Triangulation : Validate findings using multiple techniques (e.g., NMR, IR, and Raman spectroscopy) .
  • Reference Standards : Compare data with USP pharmacopeial monographs for related compounds (e.g., 3,4-dimethylbenzophenone) .
  • Collaborative Verification : Share raw data via repositories like CCDC or PubChem for independent validation .

What safety protocols are essential when handling this compound?

Q. Basic Laboratory Practice :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis .
  • Spill Management : Collect residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers ensure compliance with regulatory standards for this compound in drug development?

Q. Advanced Research Focus :

  • USP Guidelines : Follow monographs for related benzophenones (e.g., purity ≥98% by HPLC, residual solvents <500 ppm) .
  • ICH Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .
  • Impurity Profiling : Identify genotoxic impurities (e.g., azetidine analogs) using LC-HRMS .

What advanced strategies are available for resolving synthetic byproducts in this compound production?

Q. Advanced Research Focus :

  • HPLC-MS/MS : Detect low-abundance impurities (e.g., dimeric adducts) with a QTOF mass spectrometer .
  • Fractional Crystallization : Separate byproducts using solvent mixtures (e.g., methanol/chloroform) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction kinetics and optimize quenching .

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